molecular formula C22H28ClN3O6S2 B12765862 Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl- CAS No. 81533-88-2

Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-

Cat. No.: B12765862
CAS No.: 81533-88-2
M. Wt: 530.1 g/mol
InChI Key: HJCVBJAFOTTXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the urea moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, particularly at the sulfonamide or urea moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide moiety is known to interact with biological targets, making it a candidate for drug discovery.

Medicine

Medically, the compound may have potential as an antimicrobial agent, given the known activity of sulfonamides. Further research could explore its efficacy against specific bacterial strains.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Cyclohexylurea: A compound with a similar urea moiety but lacking the sulfonamide group.

Uniqueness

“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is unique due to its combination of a sulfonamide group with a urea moiety and a cyclohexyl ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

81533-88-2

Molecular Formula

C22H28ClN3O6S2

Molecular Weight

530.1 g/mol

IUPAC Name

1-[4-[2-[(5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea

InChI

InChI=1S/C22H28ClN3O6S2/c1-32-20-12-9-17(23)15-21(20)34(30,31)24-14-13-16-7-10-19(11-8-16)33(28,29)26-22(27)25-18-5-3-2-4-6-18/h7-12,15,18,24H,2-6,13-14H2,1H3,(H2,25,26,27)

InChI Key

HJCVBJAFOTTXJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.